molecular formula C9H9ClN2 B053878 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine CAS No. 118000-41-2

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Cat. No. B053878
M. Wt: 180.63 g/mol
InChI Key: AFFYGLUVFNCIKY-UHFFFAOYSA-N
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Patent
US05047411

Procedure details

A mixture of 1,3-dichloroacetone (30.0 g) and 2-amino-4-picoline (63.9 g) in acetonitrile (210 ml) was refluxed for 1 hour. Evaporation of a solvent gave a residue, which was purified by a column chromatography on silica gel eluting with a mixture of dichloromethane and ethyl acetate (1:1, V/V). The eluted fractions containing the desired product were collected and evaporated in vacuo to give 2-chloromethyl-7-methylimidazo[1,2-a]pyridine (10.21 g).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
63.9 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([CH2:5]Cl)=O.[NH2:7][C:8]1[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][N:9]=1>C(#N)C>[Cl:1][CH2:2][C:3]1[N:7]=[C:8]2[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][N:9]2[CH:5]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
63.9 g
Type
reactant
Smiles
NC1=NC=CC(=C1)C
Name
Quantity
210 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Evaporation of a solvent
CUSTOM
Type
CUSTOM
Details
gave a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by a column chromatography on silica gel eluting with a mixture of dichloromethane and ethyl acetate (1:1, V/V)
ADDITION
Type
ADDITION
Details
The eluted fractions containing the desired product
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C2N(C=CC(=C2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.21 g
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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